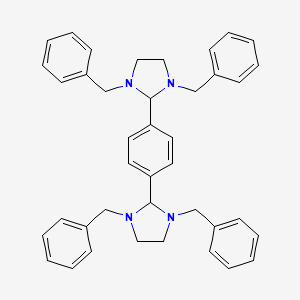
2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine), also known as PBDI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PBDI is a member of the imidazolidine family and is a white crystalline powder with a molecular weight of 648.88 g/mol. Additionally, this paper will also list future directions for further research in this field.
作用機序
The mechanism of action of 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) is not fully understood. However, it is believed that 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) interacts with various proteins and enzymes in the body, leading to its observed biological effects. 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) inhibits the activity of COX-2 and MMPs, leading to a reduction in inflammation and tumor growth. 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has also been shown to exhibit antioxidant properties and to scavenge free radicals. In vivo studies have shown that 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) can reduce the size of tumors in animal models and can reduce inflammation in various disease models.
実験室実験の利点と制限
One of the advantages of using 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) in lab experiments is its ability to form stable complexes with various drugs, making it a potential drug delivery system. 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) also exhibits anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) in lab experiments is its low solubility in water, which can limit its use in certain applications.
将来の方向性
There are several future directions for further research in the field of 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine). One direction is to further investigate the mechanism of action of 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) and its interactions with various proteins and enzymes in the body. Another direction is to explore the potential use of 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) as a drug delivery system for various drugs. Additionally, further studies are needed to determine the potential toxicity and safety of 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) in humans. Finally, there is a need for the development of new synthesis methods for 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) that can increase its yield and reduce its cost.
合成法
The synthesis of 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) is a multi-step process that involves the reaction of 1,4-phenylenediamine with dibenzyl ketone in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with formaldehyde and hydrogen gas to yield 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine). The overall yield of this process is approximately 50%.
科学的研究の応用
2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has been studied for its potential applications in various fields such as medicine, material science, and catalysis. In medicine, 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has been shown to exhibit anti-inflammatory and anti-tumor properties. 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In material science, 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has been used as a building block for the synthesis of novel polymers and materials. In catalysis, 2,2'-(1,4-phenylene)bis(1,3-dibenzylimidazolidine) has been used as a ligand for various metal catalysts.
特性
IUPAC Name |
1,3-dibenzyl-2-[4-(1,3-dibenzylimidazolidin-2-yl)phenyl]imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N4/c1-5-13-33(14-6-1)29-41-25-26-42(30-34-15-7-2-8-16-34)39(41)37-21-23-38(24-22-37)40-43(31-35-17-9-3-10-18-35)27-28-44(40)32-36-19-11-4-12-20-36/h1-24,39-40H,25-32H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWFKLAPGOTPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)C4N(CCN4CC5=CC=CC=C5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,4'-{[2-(trifluoromethyl)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5227685.png)
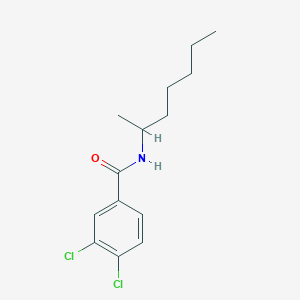
![ethyl 4-(4-methoxybenzyl)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5227705.png)
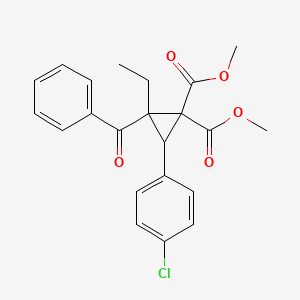
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-(4-chloro-2-methylphenoxy)propanoate](/img/structure/B5227714.png)
![3-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5227722.png)
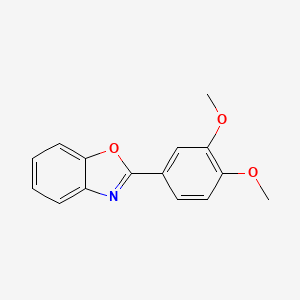
![4-[5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5227733.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(1-hydroxycyclohexyl)ethynyl]benzoate](/img/structure/B5227740.png)
![N-{1-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5227747.png)
![N-methyl-2-(2-phenylethyl)-N-[3-(1-pyrrolidinyl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5227769.png)
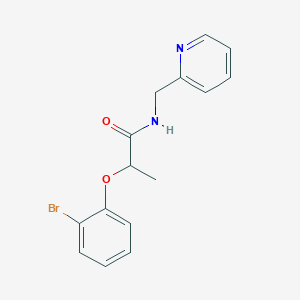
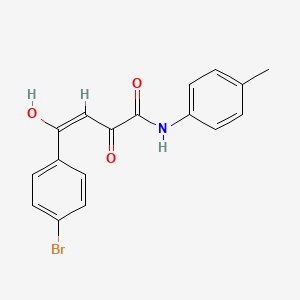
![5-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5227790.png)
